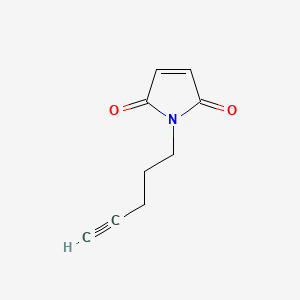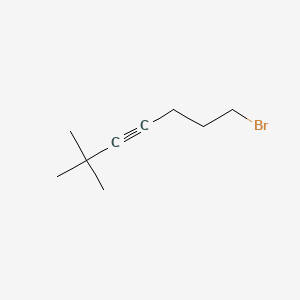![molecular formula C11H7ClF2N2OS B3384478 2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 554405-16-2](/img/structure/B3384478.png)
2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide
Overview
Description
“2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide” is a chemical compound with the CAS Number: 76778-13-7 . It has a molecular weight of 205.59 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6ClF2NO/c9-4-8(13)12-5-1-2-6(10)7(11)3-5/h1-3H,4H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound has a melting point of 109-111°C . It has a density of 1.444g/cm3 and a boiling point of 327°C at 760 mmHg . The molecular formula of the compound is C8H6ClF2NO .Scientific Research Applications
2-Chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide has been studied for its potential applications in the fields of drug design, biochemistry, and pharmacology. It has been studied for its ability to inhibit the growth of certain cancer cell lines, as well as its potential as an anti-inflammatory agent. In addition, it has been studied for its potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Mechanism of Action
Target of Action
Similar compounds have been shown to have antibacterial and antituberculosis effects , suggesting that the compound may target bacterial cells or specific enzymes within these cells.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature . It can be inferred that the compound interacts with its targets, possibly causing changes in their function or structure, which could lead to the inhibition of bacterial growth or other effects .
Biochemical Pathways
Given its potential antibacterial and antituberculosis effects , it may interfere with essential biochemical pathways in these organisms, such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
Based on its potential antibacterial and antituberculosis effects , it can be inferred that the compound may lead to the death of these organisms or inhibit their growth.
Advantages and Limitations for Lab Experiments
The advantages of using 2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide in lab experiments include its low toxicity, its ability to inhibit the enzyme acetylcholinesterase, and its potential anti-cancer and anti-inflammatory properties. However, the limitations of using this compound in lab experiments include its limited availability, the difficulty in synthesizing it, and the lack of detailed information about its mechanism of action.
Future Directions
The future directions for research on 2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide include further studies on its mechanism of action, its potential applications in drug design, and its potential therapeutic uses. Additionally, further studies should be conducted to understand its potential toxic effects, its pharmacokinetics, and its potential interactions with other drugs. Finally, further studies should be conducted to understand its potential use in the treatment of various diseases, such as cancer and inflammation.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2OS/c12-4-10(17)16-11-15-9(5-18-11)6-1-2-7(13)8(14)3-6/h1-3,5H,4H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYUQCLMSGAKMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)NC(=O)CCl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[(1-benzyl-5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid](/img/structure/B3384465.png)
![2-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3384479.png)

![4-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)morpholine](/img/structure/B3384489.png)
